I3MT-3
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Overview
Description
I3MT-3, also known as 6-Methyl-2-((2-(naphthalen-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one, is a potent, selective, and cell-membrane permeable inhibitor of 3-Mercaptopyruvate sulfurtransferase (3MST). This enzyme plays a crucial role in the production of hydrogen sulfide (H2S), a signaling molecule involved in various physiological processes. This compound specifically targets a persulfurated cysteine residue located in the active site of 3-Mercaptopyruvate sulfurtransferase, making it inactive for other H2S/sulfane sulfur-producing enzymes .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-2-(2-Naphthalen-1-Yl-2-Oxidanylidene-Ethyl)sulfanyl-1~{h}-Pyrimidin-6-One, also known as I3MT-3, is the enzyme 3-Mercaptopyruvate Sulfurtransferase (3MST) . This enzyme is one of the three known sources of hydrogen sulfide (H2S) in mammalian cells, along with Cystathionine-beta-synthase (CBS) and cystathionine-gamma-lyase (CSE) .
Mode of Action
This compound acts as a potent, selective, and cell-membrane permeable inhibitor of 3MST . It targets a persulfurated cysteine residue located in the active site of 3MST . This results in a concentration-dependent inhibition of H2S production, with an IC50 of 13.6 µM .
Biochemical Pathways
The inhibition of 3MST by this compound affects the production of H2S, a gaseous transmitter involved in multiple regulatory processes in mammalian cells . By inhibiting 3MST, this compound disrupts the normal function of this enzyme and reduces the production of H2S .
Result of Action
The inhibition of 3MST by this compound leads to a decrease in H2S production . In cell lysate of 3MST-overexpressing HEK293 cells, this compound shows a high inhibitory activity (80–90%) even at 10 µM . Furthermore, in COS7 cells, this compound completely suppresses the 3MST activity . This inhibition of 3MST activity can slow down the proliferation of certain cells, such as CT26 cells .
Action Environment
It’s worth noting that the effectiveness of this compound can vary depending on the concentration used . For example, at high concentrations (100 µM and 300 µM), this compound produces an inhibitory response, without increasing the LDH signal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I3MT-3 involves several steps, starting with the preparation of the core pyrimidinone structure. The key steps include:
Formation of the Pyrimidinone Core: The initial step involves the condensation of appropriate aldehydes with thiourea to form the pyrimidinone core.
Thioether Formation:
Final Modifications:
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the required purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
I3MT-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can modify the thioether group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
I3MT-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of 3-Mercaptopyruvate sulfurtransferase and its role in hydrogen sulfide production.
Biology: Investigated for its effects on cellular processes involving hydrogen sulfide signaling.
Medicine: Explored for potential therapeutic applications in diseases where hydrogen sulfide signaling is implicated, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of new drugs and chemical probes targeting hydrogen sulfide-producing enzymes
Comparison with Similar Compounds
Similar Compounds
Cerdulatinib hydrochloride: Another inhibitor targeting similar pathways but with different selectivity and potency.
Pim1/AKK1-IN-1: Inhibits related enzymes but with distinct molecular targets.
IHMT-MST1-58: A compound with similar inhibitory effects on hydrogen sulfide-producing enzymes.
Uniqueness of I3MT-3
This compound is unique due to its high selectivity and potency for 3-Mercaptopyruvate sulfurtransferase. Unlike other inhibitors, it specifically targets the persulfurated cysteine residue in the active site, making it highly effective and selective. This specificity reduces off-target effects and enhances its utility in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLVAUVHOSUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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